![molecular formula C17H17N3O5 B5879863 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)
4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
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Overview
Description
4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as PHB-NH-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of imidazole-based compounds and has shown promising results in various fields of research, including cancer therapy, antimicrobial activity, and enzyme inhibition.
Scientific Research Applications
4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has shown promising results in various fields of scientific research. In cancer therapy, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In enzyme inhibition, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed that 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer therapy, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In antimicrobial activity, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide disrupts the bacterial cell membrane and inhibits the synthesis of bacterial DNA and RNA. In enzyme inhibition, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide binds to the active site of acetylcholinesterase and inhibits its activity.
Biochemical and Physiological Effects:
4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. In cancer therapy, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide inhibits the growth of cancer cells and induces apoptosis. In antimicrobial activity, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide disrupts the bacterial cell membrane and inhibits the synthesis of bacterial DNA and RNA. In enzyme inhibition, 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide inhibits the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various fields of research, including cancer therapy, antimicrobial activity, and enzyme inhibition. However, there are also limitations to the use of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, the potential side effects of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide on human health are not fully known.
Future Directions
There are several future directions for the research on 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. In cancer therapy, further studies are needed to determine the optimal dosage and administration of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. Additionally, the potential side effects of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide on normal cells and tissues need to be investigated. In antimicrobial activity, further studies are needed to determine the spectrum of activity of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide against various bacterial strains. In enzyme inhibition, further studies are needed to determine the potential of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide as a therapeutic agent for Alzheimer's disease. Overall, the research on 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has shown promising results, and further studies are needed to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzenecarboximidamide and 2-phenoxybutyric acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the pure product.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-15(24-14-6-4-3-5-7-14)17(21)25-19-16(18)12-8-10-13(11-9-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELUXQGHYWCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate |
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